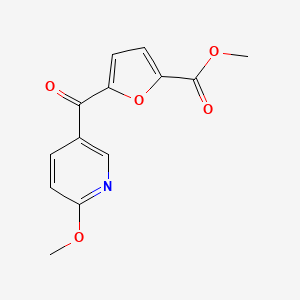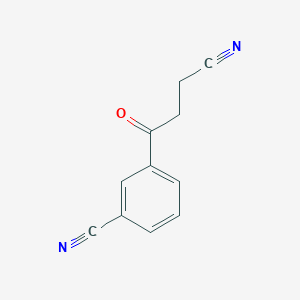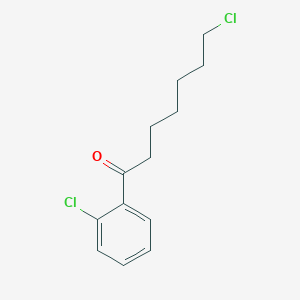
4-Azetidinomethyl-4'-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azetidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 4-Azetidinomethyl-4’-trifluoromethylbenzophenone is defined by its molecular formula, C18H16F3NO . The exact structure detailing the arrangement of these atoms is not provided in the search results.Applications De Recherche Scientifique
Enzyme Binding Site Analysis
In a study examining UDP-glucuronosyltransferases (UGTs), a photoactive benzoic acid derivative was used to identify the phenol binding site of UGTs. This research provides insights into the role of phenylalanine residues in the catalytic activity of UGTs, specifically UGT1A10, towards phenolic substrates (Xiong et al., 2006).
Novel Synthesis Methods
A study reported the synthesis of a class of 4-(2-oxoethylidene)azetidin-2-ones, demonstrating a novel Lewis acid-mediated reaction. This research contributes to the understanding of how different substituents and reaction conditions influence the formation of these compounds (Cainelli et al., 2003).
Chemical Reaction Dynamics
Research on the thermolysis of a spiro-fused β-lactam oxadiazoline precursor revealed insights into the reactions of singlet carbenes and their conversion to azetinone derivatives. This study enhances the understanding of chemical reaction mechanisms involving β-lactam-4-ylidenes (Zoghbi & Warkentin, 1992).
Inhibitors of Human Leukocyte Elastase
A study explored the effect of changing the C-4 substituent of certain azetidinones on inhibition of human leukocyte elastase (HLE). This research is crucial in understanding how structural variations in compounds affect their biological activity and potential therapeutic applications (Hagmann et al., 1993).
Antitumor Activity of Azetidinones
A study investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative activity. These findings are significant for the development of new antitumor agents targeting tubulin (Greene et al., 2016).
Antibacterial Evaluation
Research on the synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one provided valuable insights into the antimicrobial potential of these compounds. This study contributes to the field of medicinal chemistry, particularly in the development of new antibacterial agents (Chopde, Meshram & Pagadala, 2012).
Surface Properties and Interactions of Polybenzoxazines
A study synthesized a new benzoxazine derivative containing azobenzene and carboxylic acid units. This research is important for understanding the surface properties and specific interactions of such derivatives, with potential applications in material science (Mohamed et al., 2015).
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMYSXORGHLJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642816 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azetidinomethyl-4'-trifluoromethylbenzophenone | |
CAS RN |
898756-86-0 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














